2-({4-methyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-METHYL-5-[(QUINOLIN-8-YLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is a complex organic compound that features a quinoline moiety linked to a triazole ring, which is further connected to a phenylethanone group. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-METHYL-5-[(QUINOLIN-8-YLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE typically involves multiple steps:
Formation of Quinolin-8-yloxy Intermediate: The starting material, 8-hydroxyquinoline, is reacted with ethyl chloroacetate in the presence of potassium carbonate to form quinolyl ether.
Synthesis of Triazole Derivative: The quinolyl ether is then reacted with hydrazine hydrate to form 2-(quinolin-8-yloxy)acetohydrazide. This intermediate undergoes cyclization with appropriate reagents to form the triazole ring.
Final Coupling: The triazole derivative is then coupled with a phenylethanone derivative under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({4-METHYL-5-[(QUINOLIN-8-YLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives .
Scientific Research Applications
2-({4-METHYL-5-[(QUINOLIN-8-YLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({4-METHYL-5-[(QUINOLIN-8-YLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline N-oxides, quinoline carboxylic acids, and quinoline alkaloids share structural similarities and biological activities.
Triazole Derivatives: Other triazole-containing compounds, such as triazole antifungals and triazole-based drugs, exhibit similar chemical properties and applications.
Uniqueness
2-({4-METHYL-5-[(QUINOLIN-8-YLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is unique due to its specific combination of quinoline, triazole, and phenylethanone moieties, which confer distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C21H18N4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[4-methyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C21H18N4O2S/c1-25-19(13-27-18-11-5-9-16-10-6-12-22-20(16)18)23-24-21(25)28-14-17(26)15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 |
InChI Key |
PAIAHKFIVISLAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.